2,6-Dimethylpyridin-3-ylboronic acid
Overview
Description
2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound that is widely used in the field of scientific research due to its unique properties. It is a specialty chemical often used in nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of boronic acids like 2,6-Dimethylpyridin-3-ylboronic acid often involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .Chemical Reactions Analysis
Boronic acids like 2,6-Dimethylpyridin-3-ylboronic acid are often used in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is a key step in many of these reactions .Scientific Research Applications
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling, Protein Manipulation and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Boronic acids have been used for electrophoresis of glycated molecules .
- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Therapeutics Development
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Separation Technologies
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Suzuki–Miyaura Coupling
- Boronic acids are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
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Palladium-Catalyzed Cross-Coupling
- Boronic acids, including “2,6-Dimethylpyridin-3-ylboronic acid”, can be used in palladium-catalyzed cross-coupling reactions .
- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
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Iridium or Rhodium Catalyzed C-H or C-F Borylation
- Iridium or rhodium-catalyzed borylation of arenes via C-H activation is one of the most promising methods for the preparation of pyridinylboronic acids .
- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
- It can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
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[4+2] Cycloaddition
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Halogen-Metal Exchange and Borylation
Safety And Hazards
2,6-Dimethylpyridin-3-ylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .
Future Directions
Boronic acids, including 2,6-Dimethylpyridin-3-ylboronic acid, have a wide range of applications in various fields of research and industry. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of research involving boronic acids are likely to continue expanding these applications and exploring new ones .
properties
IUPAC Name |
(2,6-dimethylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKXVIJOMDZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376733 | |
Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridin-3-ylboronic acid | |
CAS RN |
693774-55-9 | |
Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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